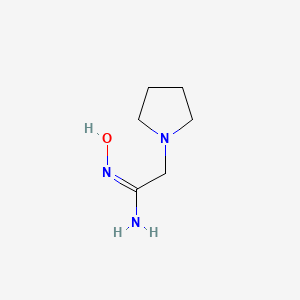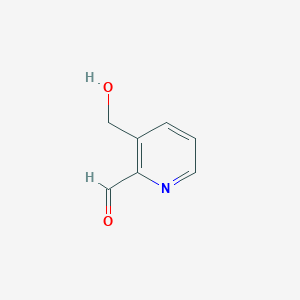
3-(Hydroxymethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of picolinaldehyde, featuring a hydroxymethyl group attached to the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinaldehyde typically involves the hydroxymethylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows: [ \text{Picolinaldehyde} + \text{Formaldehyde} + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form picolinic acid derivatives.
Reduction: The compound can be reduced to form 3-(Hydroxymethyl)picolinalcohol.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Picolinic acid derivatives.
Reduction: 3-(Hydroxymethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties.
Comparaison Avec Des Composés Similaires
Picolinaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Picolinic Acid: An oxidized form of picolinaldehyde, with different chemical properties and uses.
Uniqueness: 3-(Hydroxymethyl)picolinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3-(hydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2 |
Clé InChI |
UIHNYIUKZNQSNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
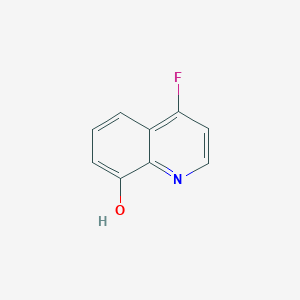
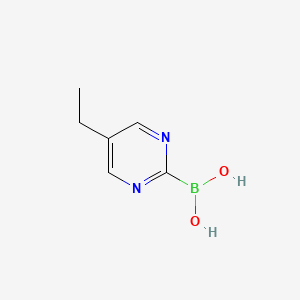
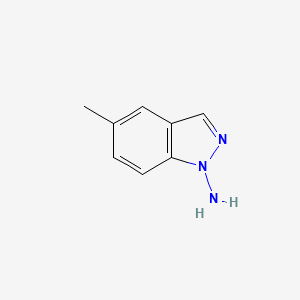
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
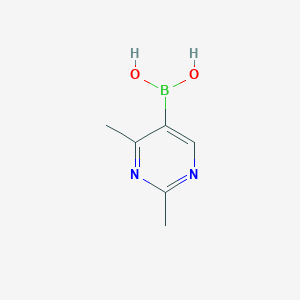
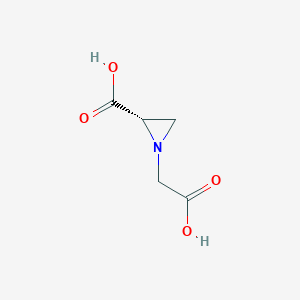
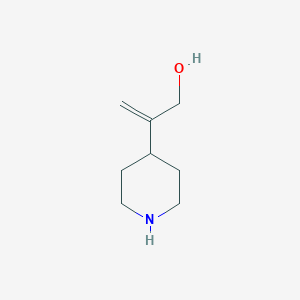
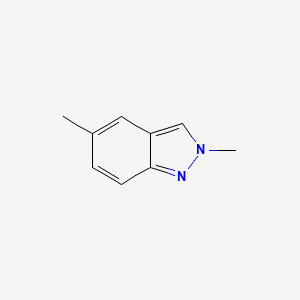
![Hexahydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B11921759.png)
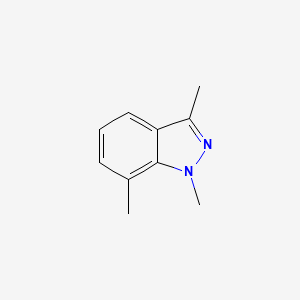
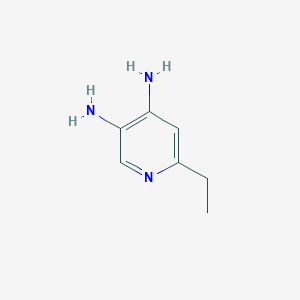
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
